molecular formula C16H23NO2 B6637643 N-[(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)methyl]-2-hydroxypropanamide

N-[(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)methyl]-2-hydroxypropanamide

Cat. No. B6637643
M. Wt: 261.36 g/mol
InChI Key: BDGJBJRMGGYYJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)methyl]-2-hydroxypropanamide is a chemical compound that belongs to the class of hydroxypropanamides. It is also known as DMHPA and has been the subject of extensive scientific research due to its potential applications in various fields.

Scientific Research Applications

DMHPA has been extensively studied for its potential applications in various fields. It has been shown to have anticancer, antifungal, and antibacterial properties. In addition, it has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain. This makes DMHPA a potential candidate for the treatment of Alzheimer's disease and other neurological disorders.

Mechanism of Action

The mechanism of action of DMHPA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including acetylcholinesterase, which leads to an increase in the levels of neurotransmitters in the brain. This, in turn, leads to improved cognitive function and memory.
Biochemical and Physiological Effects:
DMHPA has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the growth of certain fungi and bacteria by disrupting their cell membranes. In addition, DMHPA has been found to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

DMHPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. However, its solubility in water is limited, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on DMHPA. One area of interest is the development of new synthetic methods to improve the yield and purity of DMHPA. Another area of interest is the study of its potential applications in the treatment of Alzheimer's disease and other neurological disorders. Finally, further research is needed to fully understand the mechanism of action of DMHPA and its effects on the human body.

Synthesis Methods

The synthesis of DMHPA involves the reaction of 4,4-dimethyl-1,2,3,4-tetrahydro-1-naphthalenamine with 2-bromo-1-(hydroxymethyl)propan-1-one in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism and yields DMHPA as the final product. The purity of DMHPA can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

N-[(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)methyl]-2-hydroxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-11(18)15(19)17-10-12-8-9-16(2,3)14-7-5-4-6-13(12)14/h4-7,11-12,18H,8-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGJBJRMGGYYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCC(C2=CC=CC=C12)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)methyl]-2-hydroxypropanamide

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